1,N(6)-ethenoadenosine diphosphate is a modified nucleotide that plays a significant role in biochemical processes, particularly in the context of cellular energy transfer and signaling. This compound is structurally related to adenosine diphosphate, featuring an etheno modification at the nitrogen atom in the 6-position of the adenine moiety. As a derivative of adenosine diphosphate, it is classified under purines and purine derivatives, which are essential components of nucleic acids and energy-carrying molecules in cells.
The source of 1,N(6)-ethenoadenosine diphosphate primarily includes its synthesis through chemical reactions involving adenine derivatives and specific reagents that facilitate the etheno modification. It is also formed as a result of DNA damage caused by environmental factors, leading to its recognition as an etheno DNA adduct.
1,N(6)-ethenoadenosine diphosphate can be synthesized through several methods:
These synthesis methods require careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to yield high-purity products. The use of protective groups during synthesis is common to prevent unwanted side reactions.
The molecular formula for 1,N(6)-ethenoadenosine diphosphate is . Its structure features an adenine base linked to a ribose sugar and two phosphate groups. The etheno modification introduces unique steric and electronic properties that influence its biological interactions.
1,N(6)-ethenoadenosine diphosphate participates in various biochemical reactions:
The kinetics of these reactions are often analyzed using fluorescence spectroscopy or other biophysical techniques to elucidate binding dynamics and interaction mechanisms.
The mechanism by which 1,N(6)-ethenoadenosine diphosphate exerts its effects involves its interaction with various proteins involved in cellular signaling pathways. Upon binding to target proteins, it can modulate enzymatic activity or alter conformational states critical for biological function.
Research indicates that the presence of calcium ions significantly enhances the binding affinity and stability of complexes formed with this compound, suggesting a regulatory role in muscle physiology .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize its purity and structural integrity .
1,N(6)-ethenoadenosine diphosphate has several applications in scientific research:
This compound represents an important area of study within molecular biology and biochemistry due to its implications in cellular metabolism and genetic integrity.
1,N⁶-Ethenoadenosine derivatives are synthesized through bifunctional alkylation of adenosine using α-halocarbonyl reagents. Chloroacetaldehyde (CAA) serves as the primary reagent, reacting under mild aqueous conditions (pH 4.5, 37°C) to yield fluorescent 1,N⁶-ethenoadenosine (εA) with high efficiency [5]. Alternative reagents include:
Phosphorylation of εA to the active diphosphate form employs carbodiimide coupling or enzyme-catalyzed phosphorylation. The adenosine diphosphate analog retains the characteristic blue fluorescence (λ~ex = 300 nm, λ~em = 410 nm), facilitating biochemical tracking [5] [2].
Table 1: Synthetic Reagents for 1,N⁶-Ethenoadenosine Derivatives
Reagent | Product | Yield (%) | Optimal Conditions |
---|---|---|---|
Chloroacetaldehyde | 1,N⁶-ethenoadenosine | 70-95 | pH 4.5, 37°C, 24h |
Bromomalonaldehyde | Tricyclic derivative | 60 | pH 7.0, 25°C, 48h |
1-Halooxiranes | Hydroxy-ethenoadenosine | 45 | pH 6.8, 30°C, 72h |
Nitroolefins/Cu | Substituted etheno adduct | 85 | Organic solvent, 60°C |
The cyclization mechanism proceeds through concerted carbonyl-amine condensation followed by intramolecular alkylation. Two competing pathways govern regioselectivity:
Kinetic studies of 1,N⁶-ethenoadenosine diphosphate dissociation from protein complexes reveal calcium-dependent modulation. The dissociation rate increases 10-15-fold in the presence of Ca²⁺ due to conformational changes in actomyosin complexes:
k_{off}^{(-Ca^{2+})} = 0.15 \times k_{off}^{(+Ca^{2+})}
This suggests diphosphate-protein interactions are sterically modulated by divalent cations [2].
¹⁵N NMR spectroscopy provides critical insights into electronic environments. The etheno bridge nitrogen (N¹) resonates at δ = -120 to -150 ppm (referenced to liquid NH₃), showing significant deshielding versus unmodified adenosine (δ~N1 = -190 ppm). The C2-H proton appears downfield at δ~H = 8.5 ppm due to ring current effects [3] [6].
X-ray crystallography of related tricyclic ethenoguanosine derivatives reveals:
Table 2: Spectroscopic Signatures of 1,N⁶-Ethenoadenosine Diphosphate
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.52 ppm | s | H-C2 (etheno bridge) |
¹³C | 152.4 ppm | d | C2 (imidazole) |
¹⁵N | -128.3 ppm | - | N¹ (bridge nitrogen) |
³¹P | -10.2, -11.8 ppm | dd | α-, β-phosphates |
Under physiological conditions (pH 7.4, 37°C), 1,N⁶-ethenoadenosine undergoes hydrolytic ring-opening followed by deformylation:
graph LRA[εA] -->|H₂O| B1(Pyrimidine-closed B1)B1 -->|Equilibrium| B2(Pyrimidine-opened B2)B2 -->|Deformylation| C(Compound C)C -->|Depurination| D(Apurinic site)
The half-life of the diphosphate derivative decreases to ~8 hours at physiological pH due to electrostatic destabilization of the glycosidic bond [1] [4].
Degradation product Compound C exhibits 20-fold higher mutagenicity than εA in E. coli, causing:
Table 3: Degradation Products and Mutagenic Consequences
Intermediate | Half-life (pH 7.4) | Primary Repair Enzyme | Mutagenic Effect |
---|---|---|---|
εA | 24 h | Alkylpurine DNA glycosylase | Base substitutions |
Compound B1/B2 | 6 h | Fpg, Nth glycosylases | Strand breaks |
Compound C | 2 h | Not repaired efficiently | Frameshifts (65% frequency) |
Compound D | <30 min | AP endonucleases | Chromosomal rearrangements |
RNase H2 recognition of εA-containing DNA is impaired (incision efficiency <15% versus undamaged ribonucleotides), leading to persistent adducts that alter transcriptional fidelity. In vitro studies demonstrate that human DNA polymerase η performs error-prone reverse transcription across 1,N⁶-ethenoadenosine in RNA templates, inserting dATP/dGTP with 10³-fold lower fidelity than opposite unmodified adenosine [4].
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